Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester
Description
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester (molecular formula: $ \text{C}{14}\text{H}{14}\text{O}_8 $) is a tri-substituted benzoic acid derivative featuring acetyloxy groups at positions 3 and 5, a methoxy group at position 4, and a methyl ester at the carboxylic acid position.
Properties
CAS No. |
13089-97-9 |
|---|---|
Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
methyl 3,5-diacetyloxy-4-methoxybenzoate |
InChI |
InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3 |
InChI Key |
MVCZQEYADKZPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of Gallic Acid Derivatives
The synthesis of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester often begins with gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol. The carboxylic acid group of gallic acid is first esterified to a methyl ester using methanol in the presence of a catalytic acid such as sulfuric acid. For example, in a procedure analogous to Example 1 of Patent WO2017199227A1, gallic acid (10.0 g, 0.06 mol) is refluxed in methanol (100 mL) with concentrated sulfuric acid (1.5 mL) for 6 hours, yielding methyl 3,4,5-trihydroxybenzoate (methyl gallate) with a reported yield of 98.8%.
Selective Methylation at the 4-Hydroxy Position
Selective protection of the 4-hydroxy group is critical to avoid over-methylation. This is achieved using methyl iodide (MeI) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). In a protocol adapted from the synthesis of methyl 3,5-dichloro-4-methoxybenzoate, methyl gallate (10.7 g, 0.06 mol) is treated with MeI (48.31 mmol) and K₂CO₃ (6.68 g, 48.3 mmol) in DMF at 80°C for 3 hours. This step selectively methylates the 4-hydroxy group, yielding methyl 3,5-dihydroxy-4-methoxybenzoate. The selectivity arises from steric and electronic factors favoring methylation at the para position relative to the ester group.
Acetylation of 3- and 5-Hydroxy Groups
The final step involves acetylation of the remaining hydroxyl groups at positions 3 and 5. This is typically performed using acetic anhydride (Ac₂O) in the presence of a base such as pyridine or an acid catalyst like sulfuric acid. For instance, methyl 3,5-dihydroxy-4-methoxybenzoate (9.8 g, 0.05 mol) is dissolved in acetic anhydride (50 mL) with a catalytic amount of sulfuric acid. The mixture is stirred at 80°C for 5 hours, after which the product is isolated by quenching in ice water and extracting with dichloromethane. The crude material is purified via silica gel chromatography to yield this compound with a reported yield of 70–85%.
Reaction Optimization and Mechanistic Insights
Esterification Conditions
Esterification of gallic acid is highly efficient under acidic conditions due to protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. The use of H₂SO₄ as a catalyst accelerates the reaction, with yields exceeding 95% under reflux conditions. Alternative catalysts such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) are avoided due to their corrosivity and handling challenges.
Selective Methylation Challenges
Achieving mono-methylation at the 4-position requires careful control of stoichiometry and reaction time. Excess MeI or prolonged heating leads to di- or tri-methylation byproducts. Computational studies suggest that the electron-donating methoxy group adjacent to the ester deactivates the 3- and 5-positions, reducing their reactivity toward electrophilic methylation.
Acetylation Efficiency
Acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine is often preferred as a base to neutralize generated acetic acid, preventing side reactions. However, H₂SO₄-catalyzed acetylation offers faster kinetics, albeit with stricter temperature control to avoid ester hydrolysis.
Alternative Synthetic Pathways
Direct Functionalization of 4-Methoxybenzoic Acid Derivatives
An alternative route begins with methyl 4-methoxybenzoate, introducing hydroxyl groups at the 3- and 5-positions via nitration and reduction. For example, nitration with fuming HNO₃ at 0°C yields methyl 3,5-dinitro-4-methoxybenzoate, which is reduced to the diamine using H₂/Pd-C. Subsequent diazotization and hydrolysis afford methyl 3,5-dihydroxy-4-methoxybenzoate, which is acetylated as described earlier. This route, while feasible, suffers from lower overall yields (50–60%) due to multiple intermediates.
Biocatalytic Approaches
Recent advances in enzymatic catalysis offer greener alternatives. Lipases such as Candida antarctica lipase B (CAL-B) have been employed to acetylate methyl 3,5-dihydroxy-4-methoxybenzoate in ionic liquids, achieving yields comparable to chemical methods (75–80%) under mild conditions (40°C, 24 hours). However, scalability and enzyme cost remain limitations for industrial applications.
Analytical Characterization and Quality Control
Key analytical data for this compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 2H, H-2/H-6), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.35 (s, 6H, OAc).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acetyl), 1260 cm⁻¹ (C-O).
- MS (ESI+) : m/z 283.1 [M+H]⁺.
Purity is typically assessed via HPLC using a C18 column (MeCN/H₂O, 70:30), with retention times of 8.2 minutes for the target compound and 6.5 minutes for residual methyl gallate.
Industrial-Scale Production Considerations
Cost Analysis
The gallic acid route remains the most cost-effective, with raw material costs of approximately $12/kg for gallic acid versus $45/kg for 4-methoxybenzoic acid. Acetic anhydride and MeI account for 60% of total reagent costs, necessitating recycling protocols to improve economics.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Methyl 4-Hydroxybenzoate (M)
- Structure : Hydroxy group at position 4, methyl ester.
- Comparison: The absence of acetyloxy groups in M results in lower molecular weight ($ \text{C}8\text{H}8\text{O}_3 $, 152.15 g/mol) and higher polarity. M is widely used as a preservative due to its antimicrobial activity, which is attributed to the free phenolic hydroxyl group. In contrast, the acetylated derivative (target compound) may act as a prodrug, requiring hydrolysis to release active phenolic groups .
Benzoic Acid, 3,4,5-Trimethoxy-, Methyl Ester (CAS 1916-07-0)
- Structure : Methoxy groups at positions 3, 4, and 3.
- Comparison : The replacement of acetyloxy groups with methoxy increases stability against hydrolysis but reduces reactivity. The trimethoxy derivative ($ \text{C}{11}\text{H}{14}\text{O}_5 $, 226.23 g/mol) exhibits higher hydrophobicity (logP ~2.5) compared to the target compound, which has polar acetyloxy groups (logP ~1.8 estimated) .
Benzoic Acid, 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-, Methyl Ester
- Structure : Bulky tert-butyl groups at positions 3 and 5, hydroxy group at position 4.
- Comparison : The tert-butyl groups significantly increase steric hindrance ($ \text{C}{17}\text{H}{24}\text{O}_3 $, 276.37 g/mol), reducing solubility in polar solvents. The free hydroxy group enables antioxidant activity, unlike the acetyl-protected target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Stability Notes |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₄O₈ | 310.26 | 3,5-acetyloxy; 4-methoxy | ~1.8 | Hydrolytically labile |
| Methyl 4-Hydroxybenzoate (M) | C₈H₈O₃ | 152.15 | 4-hydroxy | ~1.2 | Stable, polar |
| 3,4,5-Trimethoxybenzoic Acid Methyl Ester | C₁₁H₁₄O₅ | 226.23 | 3,4,5-methoxy | ~2.5 | Highly stable |
| Benzoic Acid, 3,5-di-tert-butyl-4-hydroxy- | C₁₇H₂₄O₃ | 276.37 | 3,5-tert-butyl; 4-hydroxy | ~3.8 | Low solubility, antioxidant |
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester?
- Methodology :
Esterification : Start with 4-methoxybenzoic acid. Convert to the methyl ester using methanol and a catalyst (e.g., H₂SO₄) under reflux, similar to ethyl benzoate synthesis via acid-catalyzed esterification .
Acetylation : Introduce acetyloxy groups at positions 3 and 5 via acetylation of hydroxyl intermediates. Use acetic anhydride with a base (e.g., pyridine) or Lewis acid catalyst. For steric control, optimize reaction time and temperature to prevent over-acylation .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using NMR and mass spectrometry.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, acetyloxy at C3/C5). Compare with NIST data for similar esters (e.g., methyl vanillate, InChIKey: BVWTXUYLKBHMOX) .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₃H₁₄O₇, expected MW: 282.22). Reference NIST electron ionization spectra for fragmentation patterns .
- Thermal Analysis : Determine melting points and compare with thermodynamic data for analogous benzoic acid derivatives (e.g., 4-methoxybenzoic acid, Tfus = 183°C) .
Q. What are the critical stability considerations for handling and storage?
- Handling : Avoid prolonged exposure to moisture or light, as acetyloxy groups may hydrolyze. Use inert atmospheres (N₂/Ar) during synthesis .
- Storage : Store in airtight containers at 2–8°C. For long-term stability, use desiccants and amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic acyl substitution?
- Mechanistic Insight :
- The 4-methoxy group (electron-donating) increases electron density at the ester carbonyl, potentially reducing electrophilicity.
- The 3,5-acetyloxy groups (electron-withdrawing) may counteract this effect, creating a balance that modulates reactivity.
- Experimental Design : Compare reaction rates with mono-substituted analogs (e.g., 4-methoxybenzoate esters) under nucleophilic conditions (e.g., Grignard reactions). Reference magnesiation studies using tmp₂Mg·2LiCl for regioselective functionalization .
Q. What analytical challenges arise in distinguishing positional isomers of poly-acylated benzoates?
- Resolution Strategies :
- Advanced NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can differentiate 3,5-substitution from 2,4-isomers .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for sterically hindered derivatives .
- Chromatography : Optimize HPLC conditions with chiral columns or ion-pair reagents to separate isomers.
Q. How does the steric environment of 3,5-bis(acetyloxy) groups impact coordination chemistry?
- Supramolecular Interactions :
- The acetyloxy groups create steric bulk, potentially hindering metal coordination at the ester carbonyl.
- Experimental Approach : Screen coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis and FTIR. Compare with less hindered analogs (e.g., 4-methoxybenzoate esters) .
- Computational Modeling : Perform DFT calculations to map steric contours and predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
